molecular formula C24H25ClN2O5S B300443 2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-ethoxyphenyl)acetamide

2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-ethoxyphenyl)acetamide

Cat. No. B300443
M. Wt: 489 g/mol
InChI Key: XVPMGILSRZOAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-ethoxyphenyl)acetamide, commonly known as CMAA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonamide-based compounds and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of CMAA is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. CMAA has been found to bind to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This binding prevents the interaction between p53 and MDM2, leading to the activation of p53 and subsequent apoptosis.
Biochemical and Physiological Effects:
CMAA has been found to exhibit a wide range of biochemical and physiological effects. In addition to its role in the activation of p53, CMAA has also been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. CMAA has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMAA in lab experiments is its specificity towards the inhibition of protein-protein interactions involving p53 and MDM2. This specificity allows for the selective activation of p53 in cancer cells, leading to apoptosis. However, one of the limitations of using CMAA is its potential toxicity towards normal cells. Further research is needed to fully understand the toxicity profile of CMAA.

Future Directions

There are several future directions for the use of CMAA in scientific research. One possible direction is the development of CMAA-based drugs for the treatment of cancer. Another direction is the use of CMAA in the study of other protein-protein interactions. Finally, the development of new synthesis methods for CMAA may lead to the discovery of new analogs with improved biological activity.

Synthesis Methods

The synthesis of CMAA involves the reaction of 4-methylbenzenesulfonyl chloride with 3-chloro-4-methoxyaniline in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-ethoxyaniline and acetic anhydride to yield CMAA. The synthesis of CMAA has been reported in several research articles and has been found to be a reliable method for the preparation of this compound.

Scientific Research Applications

CMAA has been extensively used in scientific research as a tool for studying various biological processes. One of the main applications of CMAA is in the study of protein-protein interactions. CMAA has been found to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, leading to the activation of p53 and subsequent apoptosis in cancer cells.

properties

Product Name

2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C24H25ClN2O5S

Molecular Weight

489 g/mol

IUPAC Name

2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H25ClN2O5S/c1-4-32-20-10-7-18(8-11-20)26-24(28)16-27(19-9-14-23(31-3)22(25)15-19)33(29,30)21-12-5-17(2)6-13-21/h5-15H,4,16H2,1-3H3,(H,26,28)

InChI Key

XVPMGILSRZOAKS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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